5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMOP-O and has been extensively studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of PMOP-O is not fully understood. However, studies have suggested that PMOP-O exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. PMOP-O has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of PMOP-O are thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
PMOP-O has been shown to have several biochemical and physiological effects. Studies have suggested that PMOP-O can induce cell cycle arrest and apoptosis in cancer cells. PMOP-O has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, PMOP-O has been found to have antibacterial properties against gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using PMOP-O in lab experiments is its potential for anti-cancer and anti-inflammatory research. PMOP-O has been shown to inhibit the growth of various cancer cells and reduce the production of inflammatory cytokines. However, one limitation of using PMOP-O in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of PMOP-O. One potential direction is to investigate the potential of PMOP-O as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of PMOP-O in more detail to better understand its anti-cancer and anti-inflammatory effects. Additionally, future studies could focus on improving the solubility of PMOP-O to enhance its bioavailability.
Scientific Research Applications
The potential applications of PMOP-O in scientific research are vast. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. PMOP-O has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, PMOP-O has been shown to have antibacterial properties against gram-positive bacteria.
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-24-17-8-10-18(11-9-17)25-14-19-21-20(22-26-19)15-4-6-16(7-5-15)23-12-2-3-13-23/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLMEUSNEWAHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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